
4-(1-Pyrrolidinyl)-1-(2-thiazolyl)-1-butanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a thiazole ring, and a butanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring is often introduced via a condensation reaction involving a thioamide and a haloketone.
Coupling of Pyrrolidine and Thiazole Rings: The pyrrolidine and thiazole rings are coupled using a suitable linker, such as a butanone derivative, under controlled conditions.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one hydrochloride: Similar in structure but with a different counterion.
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one acetate: Another analog with a different counterion.
4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one sulfate: A sulfate salt variant of the compound.
Uniqueness
The hydrobromide salt of 4-(Pyrrolidin-1-yl)-1-(thiazol-2-yl)butan-1-one is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
Properties
CAS No. |
33524-04-8 |
|---|---|
Molecular Formula |
C11H17BrN2OS |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |
InChI |
InChI=1S/C11H16N2OS.BrH/c14-10(11-12-5-9-15-11)4-3-8-13-6-1-2-7-13;/h5,9H,1-4,6-8H2;1H |
InChI Key |
AGIBHPSMWBYTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)C2=NC=CS2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


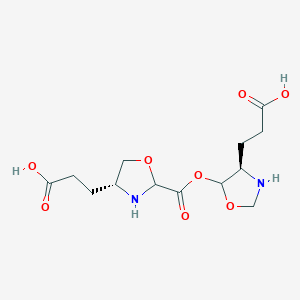
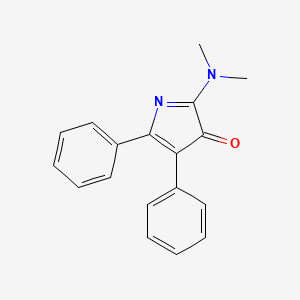
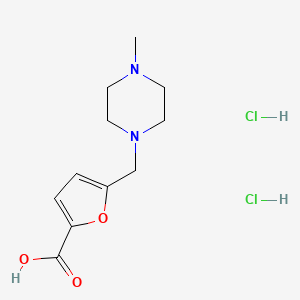

![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
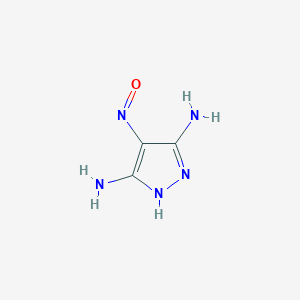
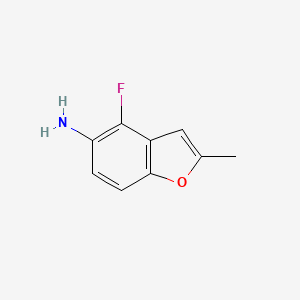
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)

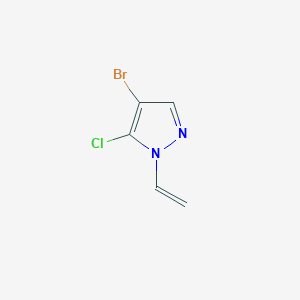
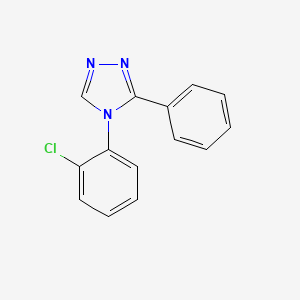
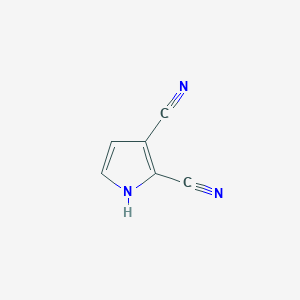
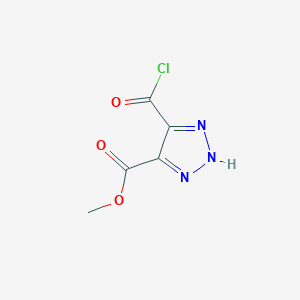
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
